molecular formula C20H21F3N6O2 B14968086 furan-2-yl[4-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)piperazin-1-yl]methanone

furan-2-yl[4-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)piperazin-1-yl]methanone

Cat. No.: B14968086
M. Wt: 434.4 g/mol
InChI Key: XXUKFPLUMRMTQL-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-4-(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}PROPAN-2-YL)PIPERAZINE is a complex organic compound that features a furan ring, a trifluoromethyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-4-(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}PROPAN-2-YL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Furan-2-Carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.

    Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Introduction of the Trifluoromethyl Group: This can be achieved through the trifluoromethylation of an aromatic ring using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Coupling Reactions: The final step involves coupling the furan-2-carbonyl intermediate with the tetrazole and trifluoromethyl-substituted aromatic ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-4-(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}PROPAN-2-YL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxyl-substituted derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-(FURAN-2-CARBONYL)-4-(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}PROPAN-2-YL)PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly those with multiple functional groups.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}PROPAN-2-YL)PIPERAZINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    1-(FURAN-2-CARBONYL)-4-(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}PROPAN-2-YL)PIPERIDINE: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-(FURAN-2-CARBONYL)-4-(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}PROPAN-2-YL)PYRROLIDINE: Similar structure but with a pyrrolidine ring instead of a piperazine ring.

Uniqueness

The uniqueness of 1-(FURAN-2-CARBONYL)-4-(2-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}PROPAN-2-YL)PIPERAZINE lies in its combination of a furan ring, a trifluoromethyl group, and a tetrazole ring, which imparts unique electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H21F3N6O2

Molecular Weight

434.4 g/mol

IUPAC Name

furan-2-yl-[4-[2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]propan-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H21F3N6O2/c1-19(2,28-10-8-27(9-11-28)17(30)16-7-4-12-31-16)18-24-25-26-29(18)15-6-3-5-14(13-15)20(21,22)23/h3-7,12-13H,8-11H2,1-2H3

InChI Key

XXUKFPLUMRMTQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=CC(=C2)C(F)(F)F)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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